6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

Tissue distribution Pharmacokinetics Idiopathic pulmonary fibrosis

Addressing the critical need for authentic 5-carboxy-pirfenidone in regulatory bioanalysis: generic pirfenidone cannot substitute due to distinct tissue distribution (13.3-fold higher kidney/plasma AUC ratio). This 98% pure reference standard enables: • Validated LC-MS/MS quantification with MRM transition m/z 216.0→77.0 • Calibration curve preparation for ANDA/DMF impurity profiling • Independent antifibrotic activity assessment in WI-38 fibroblasts. Supplied with batch-specific COA; immediate global shipping.

Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
CAS No. 77837-08-2
Cat. No. B017255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
CAS77837-08-2
Synonyms1,6-Dihydro-6-oxo-1-phenyl-3-pyridinecarboxylic Acid;  6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic Acid; _x000B_5-Carboxy Pirfenidone,
Molecular FormulaC12H9NO3
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O
InChIInChI=1S/C12H9NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-8H,(H,15,16)
InChIKeyPETUTZMMIOWORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic Acid (CAS 77837-08-2): Identity, Class, and Scientific Role


6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS 77837-08-2), also known as 5-carboxy-pirfenidone or 5-COOH PIR, is the major carboxylic acid metabolite of the antifibrotic drug pirfenidone [1]. It belongs to the class of pyridinecarboxylic acids, bearing a dihydropyridinone ring with an N-phenyl substituent and a 3-carboxylic acid moiety (C12H9NO3, MW 215.20) [2]. Formed via sequential oxidation of pirfenidone by CYP1A2 to 5-hydroxypirfenidone and subsequent oxidation by ADH4/ALDH2 to the 5-carboxy derivative, this metabolite accounts for approximately 80–90% of the administered pirfenidone dose excreted in urine and is detectable in human plasma at concentrations reaching approximately 60% of the parent drug [3][4]. Its dual identity—both a pharmacokinetic marker for pirfenidone exposure and an independently active antifibrotic agent—establishes it as a critical reference compound for bioanalytical, pharmacological, and quality control applications in both academic research and pharmaceutical development [1][5].

6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic Acid: Why Generic In-Class Substitution Fails for Scientific Selection


Compounds within the pirfenidone metabolite class—including 5-hydroxypirfenidone (PFD-OH), 5-hydroxymethyl pirfenidone, and 4'-hydroxy pirfenidone—cannot be substituted interchangeably for 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (5-carboxy-pirfenidone) because they exhibit distinct, quantifiable differences in antifibrotic potency, tissue distribution, systemic exposure, and metabolic enzyme specificity [1][2]. While pirfenidone itself is the clinically approved parent drug, its carboxylic acid metabolite demonstrates a 9.3-fold higher liver/plasma AUC ratio (6.5 vs. 2.3) and a 13.3-fold higher kidney/plasma AUC ratio (20 vs. 1.5) compared to the parent compound, indicating fundamentally different biodistribution that cannot be replicated by pirfenidone or the hydroxylated metabolite [1]. Furthermore, 5-carboxy-pirfenidone requires a two-step enzymatic oxidation by CYP1A2 followed by ADH4/ALDH2 for its formation, meaning that in vitro or in vivo systems using the parent drug or the 5-hydroxy intermediate inherently generate different metabolic profiles and cannot serve as analytical surrogates for the terminal carboxylic acid metabolite without independent quantification [3]. These quantitative disparities directly impact assay calibration, pharmacokinetic modeling, and interpretation of antifibrotic pharmacodynamics, making compound-specific sourcing essential.

6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic Acid: Comparator-Anchored Quantitative Differentiation Evidence


Differential Kidney and Liver Tissue Accumulation vs. Pirfenidone and 5-Hydroxypirfenidone in Rat Model

In a rat tissue distribution study following oral pirfenidone administration (30 mg/kg), 5-carboxy-pirfenidone (5-COOH PIR) demonstrated markedly higher liver and kidney accumulation compared to both the parent drug pirfenidone (PFD) and the intermediate metabolite 5-hydroxypirfenidone (5-OH PIR). The liver/plasma AUC ratio for 5-COOH PIR was 6.5, versus 2.3 for PFD (a 2.8-fold increase), while the kidney/plasma AUC ratio reached 20 for 5-COOH PIR compared to 1.5 for PFD (a 13.3-fold increase) [1]. Additionally, the lung/plasma AUC ratio—the primary target organ for IPF therapy—was 0.61 for 5-COOH PIR versus 0.52 for PFD and 0.40 for 5-OH PIR, indicating that the carboxylated metabolite achieves the highest relative lung exposure among the three species tested [1]. These data establish that 5-COOH PIR possesses a quantitatively distinct tissue distribution profile, with preferential accumulation in excretory organs that neither the parent drug nor the hydroxylated metabolite can replicate.

Tissue distribution Pharmacokinetics Idiopathic pulmonary fibrosis

Retained Antifibrotic Activity vs. Pirfenidone in Human Lung Fibroblast Model with Quantitative Hydroxyproline Inhibition

In a head-to-head in vitro comparison using TGF-β1-stimulated WI-38 human lung fibroblasts, both 5-carboxy-pirfenidone (PFD-COOH) and the parent drug pirfenidone (PFD) significantly inhibited collagen synthesis measured by intracellular hydroxyproline content, but at different concentration thresholds. PFD was active at all three concentrations tested (100 µM, 300 µM, and 1000 µM), whereas PFD-COOH required higher concentrations for significant effect (300 µM and 1000 µM) and did not achieve significant inhibition at 100 µM [1]. The authors explicitly noted that the inhibition of collagen synthesis by PFD-COOH was weaker than that of the parent compound at equimolar concentrations [1]. Despite lower potency, PFD-COOH retains meaningful antifibrotic activity, and its contribution to the overall in vivo pharmacological effect is considered non-negligible given that its plasma exposure (AUC 24.2 µg·h/mL) is comparable to that of PFD (AUC 30.5 µg·h/mL) following intravenous administration in rats [1]. This dual evidence—weaker intrinsic potency but substantial systemic exposure—highlights that PFD-COOH is not an inactive excretion product but an independently contributing antifibrotic agent.

Antifibrotic activity Collagen synthesis inhibition Lung fibroblast

Dominance as Primary Urinary Excretion Product: Quantitative Excretion Data vs. Pirfenidone and Other Metabolites in Human Subjects

5-Carboxy-pirfenidone (5-COOH PIR) is overwhelmingly the dominant elimination product of pirfenidone in humans. In a pharmacokinetic study of 20 healthy Chinese subjects receiving single oral doses of pirfenidone (200–600 mg), approximately 87.76% of the administered dose was recovered in urine as 5-COOH PIR, whereas only 0.6159% was excreted as unchanged pirfenidone [1]. This represents a >140-fold difference in urinary recovery between the metabolite and the parent drug. Other metabolites collectively account for the remaining ~12% of the dose [1]. In the same study, 5-COOH PIR was rapidly formed with a mean Tmax of 1.5–2.2 h and a mean elimination half-life of 2.1–2.6 h, demonstrating that this metabolite dominates both the rate and extent of pirfenidone clearance [1]. An independent analysis in IPF patients using micellar electrokinetic capillary chromatography confirmed that steady-state plasma concentrations of 5-COOH PIR averaged 36.21 ± 26.39 µmol/L, providing clinically relevant benchmark concentrations [2].

Drug metabolism Urinary excretion Pharmacokinetics

Validated LC-MS/MS Bioanalytical Parameters for 5-Carboxy-Pirfenidone vs. Pirfenidone in Human Plasma

A validated LC-MS/MS method for simultaneous determination of pirfenidone and 5-carboxy-pirfenidone in human plasma established distinct mass spectrometric parameters for each analyte. Using multiple reaction monitoring in positive ionization mode, the transition m/z 216.0 → 77.0 was selected for 5-carboxy-pirfenidone, whereas m/z 186.1 → 65.1 was used for pirfenidone, with deuterium-labeled internal standards at m/z 221.0 → 81.0 (5-COOH PIR-d5) and m/z 191.1 → 65.1 (PFD-d5), respectively [1]. The calibration range for 5-carboxy-pirfenidone was 0.005–15 µg/mL, versus 0.005–25 µg/mL for pirfenidone, both with a lower limit of quantification (LLOQ) of 0.005 µg/mL [1]. Method precision for 5-carboxy-pirfenidone quality control samples ranged from -5.6% to 2.5% (interday), with mean recoveries ≥90% [1]. These validated parameters are critical for laboratories establishing or transferring bioanalytical methods for pirfenidone pharmacokinetic studies and cannot be approximated using the parent drug or other metabolites due to distinct MRM transitions, calibration ranges, and ion suppression characteristics.

LC-MS/MS Bioanalytical method validation Reference standard

Differential Plama Half-Life and Systemic Exposure vs. 5-Hydroxypirfenidone in Rat Pharmacokinetic Study

Following intravenous administration of pirfenidone (30 mg/kg) to rats, the three species—parent drug (PFD), 5-hydroxypirfenidone (PFD-OH), and 5-carboxy-pirfenidone (PFD-COOH)—exhibited distinct pharmacokinetic profiles. The terminal elimination half-life (T1/2) was 0.74 ± 0.12 h for PFD, 0.79 ± 0.26 h for PFD-OH, and 0.84 ± 0.26 h for PFD-COOH, with the carboxylated metabolite showing a modestly prolonged half-life [1]. More critically, the area under the concentration-time curve (AUC) differed dramatically: PFD 30.5 µg·h/mL, PFD-OH 3.9 µg·h/mL, and PFD-COOH 24.2 µg·h/mL, representing a 6.2-fold greater systemic exposure for the carboxylated metabolite compared to the hydroxylated intermediate [1]. The authors concluded that the antifibrotic effect attributable to circulating PFD-COOH cannot be neglected, given that its plasma concentrations are comparable to those of the parent drug [1]. This differential systemic exposure, combined with the distinct metabolic pathway (CYP1A2 → ADH4 → ALDH2), means that studies designed to assess metabolite contributions to efficacy or toxicity require authentic 5-COOH PIR as a reference standard for accurate quantification.

Pharmacokinetics Half-life Systemic exposure

Physicochemical Identity: Solubility, Thermal Stability, and LogP Differentiating 5-Carboxy-Pirfenidone from Pirfenidone

5-Carboxy-pirfenidone (5-COOH PIR) possesses physicochemical properties that are quantitatively distinct from the parent drug pirfenidone, driven by the carboxylic acid functional group at the 3-position of the dihydropyridinone ring. 5-COOH PIR exhibits aqueous solubility of approximately 8 g/L at 25 °C (slightly soluble, calculated value) , and a high melting point of 282–284 °C, indicative of strong intermolecular hydrogen bonding via the carboxylic acid moiety . In comparison, pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone, MW 185.22) lacks the carboxylic acid group entirely, resulting in fundamentally different solubility and ionization behavior [1]. The presence of the ionizable carboxyl group (predicted pKa ~3–4) means that 5-COOH PIR exists predominantly in its ionized form at physiological pH, which directly impacts its membrane permeability, protein binding, and renal clearance characteristics relative to the neutral parent molecule [1][2]. These differences necessitate that 5-COOH PIR be handled under distinct conditions for solution preparation (slightly soluble in DMSO and methanol) and that analytical methods account for its ionization state in mobile phase optimization .

Physicochemical properties Solubility Reference material characterization

6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic Acid: High-Value Research and Industrial Application Scenarios Derived from Quantitative Evidence


Regulated Bioanalytical Method Development and Validation for Pirfenidone Pharmacokinetic Studies

In pharmaceutical development and clinical pharmacology, regulatory agencies require validated LC-MS/MS methods for simultaneous quantification of pirfenidone and its major metabolite 5-carboxy-pirfenidone in human plasma. The validated method parameters—including the specific MRM transition m/z 216.0 → 77.0, LLOQ of 0.005 µg/mL, and calibration range 0.005–15 µg/mL—demonstrate that authentic 5-carboxy-pirfenidone reference standard is mandatory for method establishment, calibration curve preparation, and quality control sample generation . The demonstrated interday precision range of -5.6% to 2.5% and mean recovery ≥90% further attest to the compound's suitability as a reference material for regulated bioanalysis supporting ANDA submissions and bioequivalence studies . Without certified 5-carboxy-pirfenidone, laboratories cannot meet the regulatory requirement for independent quantification of the major circulating and urinary metabolite, which accounts for 87.76% of the administered dose .

Preclinical Tissue Distribution and Pharmacokinetic-Pharmacodynamic Modeling of Pirfenidone Metabolites in Fibrotic Disease Models

The differential tissue distribution profile of 5-carboxy-pirfenidone—with a liver/plasma AUC ratio of 6.5 (2.8-fold higher than pirfenidone) and a kidney/plasma AUC ratio of 20 (13.3-fold higher than pirfenidone)—makes this metabolite essential for physiologically based pharmacokinetic (PBPK) modeling of pirfenidone disposition in organs where fibrosis is clinically relevant, including liver cirrhosis and renal fibrosis . Moreover, the lung/plasma AUC ratio of 0.61 for 5-COOH PIR exceeds that of both PFD (0.52) and 5-OH PIR (0.40), indicating that the carboxylated metabolite achieves the highest relative lung exposure among all species . Researchers developing tissue-targeted antifibrotic therapies or conducting pharmacokinetic-pharmacodynamic correlation analyses must source 5-carboxy-pirfenidone specifically to calibrate tissue distribution assays and to generate authentic metabolite standards for MALDI-mass spectrometry imaging or LC-MS/MS tissue quantification .

Deconvolution of Parent Drug vs. Metabolite Contributions to Antifibrotic Efficacy in In Vitro Pharmacology Studies

The demonstration that 5-carboxy-pirfenidone retains significant antifibrotic activity—inhibiting TGF-β1-induced collagen synthesis in WI-38 human lung fibroblasts at concentrations of 300 µM and 1000 µM—establishes that this metabolite is not pharmacologically inert and contributes to the overall antifibrotic effect of pirfenidone therapy . Given that the systemic exposure of 5-COOH PIR (AUC 24.2 µg·h/mL) reaches 79.3% of the parent drug exposure (AUC 30.5 µg·h/mL), the combined antifibrotic effect in vivo may reflect synergistic or additive contributions from both species . Academic and industrial pharmacology laboratories seeking to dissect the relative contributions of parent drug and metabolites to collagen synthesis inhibition, TGF-β signaling modulation, or fibroblast-to-myofibroblast transition must procure 5-carboxy-pirfenidone as a standalone test article to conduct concentration-response studies independently of the parent compound .

Pharmaceutical Impurity Profiling and Quality Control for Pirfenidone Drug Substance and Drug Product

As the principal metabolite of pirfenidone and a compound supplied with detailed characterization compliant with regulatory guidelines (including NMR, HPLC, and GC certificates of analysis), 5-carboxy-pirfenidone serves as a critical impurity reference standard for pharmaceutical quality control . It is specifically utilized for analytical method development, method validation (AMV), and quality controlled (QC) applications supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for generic pirfenidone formulations . The compound's certified purity (standard purity 98%) and availability with batch-specific certificates of analysis enable pharmaceutical manufacturers to establish impurity limits, validate stability-indicating methods, and demonstrate compliance with ICH Q3A/Q3B guidelines for the qualification of degradation products and process impurities related to the pirfenidone metabolic pathway .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.